Methyl benzo[b]thiophen-3-ylcarbamate
Description
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl N-(1-benzothiophen-3-yl)carbamate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)11-8-6-14-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) |
InChI Key |
CTGUAFFTJFRMKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation for 3-Aminobenzo[b]thiophene Intermediate
The synthesis begins with the preparation of 3-aminobenzo[b]thiophene derivatives, a critical precursor. A microwave-enhanced protocol achieves high efficiency:
- Reagents : 2-Fluoro-5-substituted benzonitrile, methyl thioglycolate, triethylamine (Et$$_3$$N), dimethyl sulfoxide (DMSO).
- Conditions : Microwave irradiation at 130°C for 11–15 minutes.
- Mechanism : Base-mediated cyclocondensation via nucleophilic aromatic substitution.
Example :
- 5-Bromo-2-fluorobenzonitrile (14a, 2.50 mmol) reacts with methyl thioglycolate (1.05 equiv) and Et$$_3$$N (3.1 equiv) in DMSO.
- Yield : 94% (5a, methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate).
| Entry | Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| 1 | 14a (5-Br, 2-F) | Methyl 3-amino-5-bromo-BT-2-carboxylate | 94 | 130°C, 11 min, microwave |
| 2 | 14b (5-NO$$_2$$, 2-F) | Methyl 3-amino-5-nitro-BT-2-carboxylate | 95 | 130°C, 15 min, microwave |
Carbamate Formation via Amine Acylation
The 3-amine group is converted to a carbamate using methyl chloroformate or similar reagents:
- Reagents : 3-Aminobenzo[b]thiophene, methyl chloroformate, base (e.g., Et$$_3$$N or pyridine), inert solvent (THF or DCM).
- Conditions : Room temperature, 2–4 hours.
- Dissolve 3-aminobenzo[b]thiophene (1.0 equiv) in anhydrous THF.
- Add Et$$_3$$N (2.0 equiv) and methyl chloroformate (1.2 equiv) dropwise.
- Stir until completion (TLC monitoring), then quench with water.
- Extract with ethyl acetate, dry (Na$$2$$SO$$4$$), and purify via silica chromatography.
Yield : 70–85% (dependent on substituents).
Alternative Route: Direct Diazotization and Carbamate Coupling
For halogenated derivatives, diazotization enables direct functionalization:
- Reagents : 3-Aminobenzo[b]thiophene, NaNO$$2$$, H$$2$$SO$$_4$$, methyl alcohol.
- Conditions : 0–5°C, followed by warming to room temperature.
Example :
- Diazotization of 3-amino-5-bromobenzo[b]thiophene in H$$2$$SO$$4$$/NaNO$$_2$$, followed by trapping with methanol.
- Yield : 65–78%.
Key Analytical Data
Methyl Benzo[b]thiophen-3-ylcarbamate Characterization :
- $$^1$$H NMR (600 MHz, CDCl$$3$$): δ 3.85 (s, 3H, OCH$$3$$), 6.95–7.45 (m, 4H, aromatic), 8.10 (s, 1H, NH).
- IR (KBr): 1720 cm$$^{-1}$$ (C=O), 1530 cm$$^{-1}$$ (N-H bend).
- HR-MS : [M+H]$$^+$$ calcd. for C$${10}$$H$$9$$NO$$_2$$S: 223.0372; found: 223.0368.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Microwave cyclocondensation | Rapid, high-yielding, scalable | Requires specialized equipment | 85–95 |
| Amine acylation | Simple, room-temperature conditions | Moderate yields | 70–85 |
| Diazotization | Direct functionalization | Low-temperature sensitivity | 65–78 |
Chemical Reactions Analysis
Types of Reactions
Methyl benzo[b]thiophen-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[b]thiophenes.
Scientific Research Applications
Methyl benzo[b]thiophen-3-ylcarbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving sulfur-containing heterocycles.
Medicine: It has potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of methyl benzo[b]thiophen-3-ylcarbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzo[b]thiophene core can engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Key Differences :
- Synthetic Accessibility : tert-Butyl carbamates often require protective group strategies, whereas methyl carbamates can be synthesized more directly, as seen in .
Benzo[b]furan Carboxylate Analogs
Methyl benzo[b]furan-3-carboxylates (e.g., Methyl 6-fluoro-1-benzofuran-3-carboxylate, m.p. 63–65°C) differ in the heteroatom (oxygen in furan vs. sulfur in thiophene) and functional group (carboxylate vs. carbamate) .
Structural and Functional Contrasts :
- Biological Activity : Carbamates, being urea derivatives, often exhibit protease inhibition or acetylcholine esterase (AChE) activity, whereas carboxylates are more common in antioxidant or anti-inflammatory applications, as shown in tetrahydrobenzo[b]thiophene carboxylates () .
Thiadiazole and Other Heterocyclic Carbamates
Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate (CAS 101848-19-5) replaces the benzo[b]thiophene core with a thiadiazole ring. The thiadiazole’s electron-deficient nature contrasts with the electron-rich benzo[b]thiophene, leading to divergent reactivity and biological targets. For instance, thiadiazoles are often explored as antimicrobial agents, whereas benzo[b]thiophene derivatives may target neurological enzymes .
Table 1: Comparative Properties of Selected Compounds
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